molecular formula C13H14F3NO4 B2710854 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1914266-80-0

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2710854
CAS RN: 1914266-80-0
M. Wt: 305.253
InChI Key: VGFINFNLJODREY-UHFFFAOYSA-N
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Description

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as THFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THFB is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Antimicrobial Activity

The synthesis of this compound involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose. The resulting oxolane derivative, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, serves as a precursor for muscarine-type derivatives containing a quaternary nitrogen atom and a hydroxyl group linked to the oxolane ring . These derivatives were evaluated for their antimicrobial potential against various strains of bacteria and pathogenic yeasts. Notably, the derivative with the longest (decyl) chain attached to the quaternary nitrogen atom exhibited the highest activity.

Heterocyclic Chemistry and Drug Design

Oxolane (tetrahydrofuran) is a simple heterocyclic compound with a five-membered ring containing four carbon atoms and a heterocyclic oxygen atom. Researchers have explored various methods for synthesizing tetrahydrofuran and its derivatives, including oxolane . Understanding the structural features and reactivity of oxolane derivatives contributes to drug design and the development of novel therapeutic agents.

Structural Biology and Crystallography

The crystal structure analysis of the pyridinium derivative revealed similarities in the conformation of the oxolane ring to previously published crystal structures of muscarine . Researchers interested in structural biology and crystallography could explore the three-dimensional arrangement of this compound and its derivatives. Such studies provide valuable information for understanding molecular interactions and designing targeted therapies.

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)21-10-3-1-9(2-4-10)11(18)17-7-12(19)5-6-20-8-12/h1-4,19H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFINFNLJODREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-(trifluoromethoxy)benzamide

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